Hydrogen-Bond Donor Capacity: Primary Amide vs. N-Substituted Acetanilide Analogs
The target compound possesses a primary amide (-C(=O)NH2) at the thioacetamide terminus, providing two hydrogen-bond donor (HBD) atoms. This contrasts with the N-(p-tolyl) analog (CAS not identified; see N-(p-tolyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide) and other ITA-class NNRTIs, which bear a substituted anilide with only one HBD [1]. The additional HBD of the primary amide expands the potential intermolecular interaction profile, which can be advantageous for target engagement at sites requiring bifurcated hydrogen bonding but may also increase desolvation penalty and reduce membrane permeability relative to N-substituted congeners [2]. In the HIV-1 NNRTI context, the most potent reported ITA derivatives (4a5: EC50 = 0.18 µM; 4a2: EC50 = 0.20 µM) carry N-aryl substitutions rather than a free -NH2 group, indicating that the primary amide is not optimal for this specific target but may find utility against alternative biological targets [1].
| Evidence Dimension | Hydrogen-bond donor count and predicted impact on target binding |
|---|---|
| Target Compound Data | 2 H-bond donors (primary amide -NH2); LogP predicted ~3.0-3.5 (based on structural analogs in PubChem [3]) |
| Comparator Or Baseline | ITA lead compounds 4a5 and 4a2: 1 H-bond donor (N-aryl substituted anilide); EC50 = 0.18 µM and 0.20 µM against HIV-1 IIIB in MT-4 cells [1] |
| Quantified Difference | Target compound: 2 HBD vs. 1 HBD for potent ITA NNRTIs; no direct EC50 data available for the target compound; class-level SAR suggests primary amide is disfavored for HIV-1 RT binding relative to N-aryl amides [1] |
| Conditions | Comparison derived from the ITA SAR framework established in Zhan et al. (2009) using HIV-1 IIIB-infected MT-4 cells, MTT assay [1] |
Why This Matters
The distinct HBD profile means this compound cannot substitute for N-substituted ITA analogs in HIV-1 NNRTI studies but may serve as a probe for targets preferring bifurcated amide hydrogen bonding.
- [1] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009;17(16):5775-5781. View Source
- [2] PubChem. Computed molecular properties for 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol (CID 866328). XLogP3-AA = 3.8. Used as a structural surrogate for LogP estimation of the target compound. View Source
- [3] PubChem. 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol (CID 866328). Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 1; XLogP3-AA: 3.8. View Source
